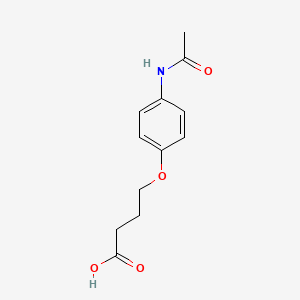

4-(4-acetamidophenoxy)butanoic Acid

Description

Contextualization within Phenoxybutanoic Acid Chemistry

Phenoxybutanoic acids are a class of organic compounds that feature a phenyl ring linked to a butanoic acid moiety through an ether bond. This structural motif is a key component in a variety of biologically active molecules. The length and branching of the butanoic acid chain, as well as the nature and position of substituents on the phenyl ring, can significantly influence the physicochemical properties and biological activities of these derivatives. Research into phenoxybutanoic acid derivatives has explored their potential as 5α-reductase inhibitors, which are relevant in the management of benign prostatic hyperplasia and androgenetic alopecia. nih.gov

Significance of Acetamido-Substituted Phenoxy Derivatives in Organic Synthesis

The acetamido group (CH₃CONH-) is a common functional group in medicinal chemistry and organic synthesis. Its presence on a phenoxy scaffold can modulate the electronic and steric properties of the molecule, influencing its reactivity and biological interactions. The acetamido group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.

A prime example of a readily available starting material bearing this functionality is N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen. This widely used analgesic and antipyretic serves as a versatile precursor for the synthesis of more complex molecules. The phenolic hydroxyl group of paracetamol can be readily alkylated to introduce various side chains, including the butanoic acid moiety to form 4-(4-acetamidophenoxy)butanoic acid. The synthesis of related phenoxyacetic acid derivatives has been explored for their potential as selective COX-2 inhibitors, highlighting the therapeutic relevance of this structural class. mdpi.com

Overview of Research Trajectories for Analogous Butanoic Acid Scaffolds

Analogous butanoic acid scaffolds, where the phenoxy group is replaced by other functionalities, have been the subject of extensive research, revealing a wide range of biological activities. A prominent example is 4-phenylbutanoic acid. This compound and its derivatives have been investigated for their potential as anticancer agents. nih.gov Specifically, 4-phenylbutyric acid (PBA) has been identified as a dual inhibitor of pyruvate (B1213749) dehydrogenase kinases (PDKs) and histone deacetylases (HDACs), enzymes that play crucial roles in cancer cell metabolism and gene expression. nih.gov The development of prodrugs of PBA aims to improve its cellular uptake and target engagement, thereby enhancing its anticancer efficacy. nih.gov

The exploration of various butanoic acid derivatives continues to be a fertile ground for the discovery of new therapeutic agents. For instance, synthetic amino acid derivatives of butanoic acid have been evaluated for their inhibitory potential against digestive enzymes, suggesting applications in managing metabolic disorders.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 4-Phenylbutanoic acid | C₁₀H₁₂O₂ | 164.20 | Anticancer, HDAC inhibitor |

| N-(4-hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | Analgesic, Synthesis Precursor |

| Ethyl 4-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | Chemical Reagent |

| Ethyl 4-(4-acetamidophenoxy)butanoate | C₁₄H₁₉NO₄ | 265.31 | Intermediate |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-acetamidophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(14)13-10-4-6-11(7-5-10)17-8-2-3-12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMPFDOUHHAYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445424 | |

| Record name | 4-(4-acetamidophenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937600-99-2 | |

| Record name | 4-(4-acetamidophenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Acetamidophenoxy Butanoic Acid

Established Synthetic Routes to the 4-(4-Acetamidophenoxy)butanoic Acid Core Structure

The primary and most established method for constructing the this compound core is through the Williamson ether synthesis. This method involves the reaction of an alkoxide with an organohalide and is a fundamental approach to forming ether linkages.

Precursor Synthesis and Derivatization Strategies

The synthesis of this compound logically commences with the selection and preparation of its key precursors. The most common and economically viable starting material for the phenoxy portion of the molecule is N-(4-hydroxyphenyl)acetamide, more widely known as paracetamol or acetaminophen. This readily available pharmaceutical agent provides the acetamidophenol core.

The butanoic acid chain is typically introduced using a derivative of butane (B89635) bearing a leaving group at the 4-position and a protected carboxylic acid. A common choice for this is an ester of 4-bromobutanoic acid, such as ethyl 4-bromobutanoate. The ester functionality serves as a protecting group for the carboxylic acid, preventing it from interfering with the etherification reaction.

The initial step involves the deprotonation of the phenolic hydroxyl group of paracetamol to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base.

Reaction Conditions and Optimization Protocols

The Williamson ether synthesis for this compound involves the reaction of the paracetamol-derived phenoxide with an alkyl halide, followed by hydrolysis of the ester to yield the final carboxylic acid.

The formation of the phenoxide is critical and is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to enhance the nucleophilicity of the phenoxide. The choice of base is also crucial, with common options including sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

The subsequent reaction with the alkyl halide, for instance, ethyl 4-bromobutanoate, is typically conducted at elevated temperatures, often in the range of 50-100 °C, to facilitate the Sₙ2 reaction. mdpi.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Following the successful ether linkage formation, the ester group is hydrolyzed to the carboxylic acid. This is usually achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a mineral acid such as hydrochloric acid (HCl) to precipitate the final product.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Solubilizes reactants and enhances nucleophilicity of the phenoxide. mdpi.com |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the phenolic hydroxyl group to form the reactive phenoxide. |

| Temperature | 50-100 °C | Provides sufficient energy for the Sₙ2 reaction to proceed at a reasonable rate. mdpi.com |

| Hydrolysis | Aqueous NaOH followed by HCl | Converts the ester protecting group to the final carboxylic acid. |

Strategies for the Synthesis of Novel this compound Derivatives

The structure of this compound offers several avenues for the synthesis of novel derivatives, which can be explored for various applications. These modifications can be systematically approached by considering the three main components of the molecule.

Modification of the Butanoic Acid Chain

The carboxylic acid group of the butanoic acid chain is a prime site for chemical modification, allowing for the creation of a wide array of derivatives.

Esterification: The carboxylic acid can be readily converted to various esters by reaction with alcohols in the presence of an acid catalyst. This can be used to alter the lipophilicity and pharmacokinetic properties of the molecule.

Amide Formation: Reaction of the carboxylic acid with primary or secondary amines, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), leads to the formation of amide derivatives. researchgate.net This introduces a diverse range of substituents at the end of the butanoic acid chain.

| Derivative | Reagents | Reaction Type |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amides | Amine, Coupling Agent (e.g., DCC, EDC) | Amide Coupling |

Substitution Patterns on the Phenoxy Moiety

The aromatic phenoxy ring provides opportunities for electrophilic substitution reactions, allowing for the introduction of various functional groups.

Halogenation: The phenoxy ring can be halogenated (chlorination, bromination) using appropriate reagents. For instance, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can introduce halogen atoms onto the ring, likely at positions ortho to the ether linkage due to the activating effect of the ether group.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved through nitration, typically using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

| Substitution | Reagents | Potential Products |

| Bromination | N-Bromosuccinimide (NBS) | Mono- or di-brominated derivatives |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Nitro-substituted derivatives |

Variations of the Acetamido Functionality

The acetamido group also presents possibilities for modification, primarily through its hydrolysis and subsequent derivatization of the resulting amino group.

Hydrolysis to Amine: The acetamido group can be hydrolyzed to a primary amine (4-(4-aminophenoxy)butanoic acid) under acidic or basic conditions. This transformation opens up a wide range of synthetic possibilities.

N-Alkylation and N-Acylation: The resulting amino group can be N-alkylated using alkyl halides or N-acylated with acyl chlorides or anhydrides to introduce a variety of substituents on the nitrogen atom. This allows for the synthesis of a diverse library of N-substituted analogs.

| Modification | Reagents/Conditions | Resulting Functionality |

| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | Primary Amine |

| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride or Anhydride (B1165640), Base | Amide |

Enzymatic and Chemo-Enzymatic Approaches in this compound Synthesis

Current research databases lack specific examples of enzymatic or chemo-enzymatic methods for the synthesis of this compound. While general principles of biocatalysis are well-established for related transformations, their direct application to this particular molecule has not been reported.

Biocatalytic Transformations

There is no available literature detailing the use of enzymes for the key bond-forming reactions in the synthesis of this compound. General enzymatic approaches that could theoretically be applied include:

Ether Formation: While biocatalytic methods for forming ether linkages exist, often employing enzymes like etherases or engineered P450 monooxygenases, their substrate scope with respect to 4-aminophenol (B1666318) derivatives and γ-butyrolactone or similar precursors has not been explored for this specific product.

Amide Formation/Hydrolysis: Enzymes such as lipases and proteases are widely used for the acylation of amines. In principle, a lipase (B570770) could catalyze the acetylation of the amino group of a precursor like 4-(4-aminophenoxy)butanoic acid. Conversely, amidases could be used for the selective hydrolysis of an amide group, though this is less relevant for the direct synthesis of the target compound.

The absence of specific studies means that key data regarding enzyme selection, reaction conditions (pH, temperature, solvent), and yields for the biocatalytic synthesis of this compound are not available.

This compound as a Chemical Intermediate in Complex Molecule Synthesis

The utility of this compound as a building block in more elaborate chemical structures is an area that remains to be investigated. The bifunctional nature of the molecule, possessing both a carboxylic acid and an acetamido-protected phenol, suggests potential for its use in various synthetic applications.

Utility in Heterocyclic Compound Formation

No published research specifically demonstrates the use of this compound as a precursor for the synthesis of heterocyclic compounds. However, its functional groups could theoretically participate in cyclization reactions. For instance, the carboxylic acid moiety could be activated and reacted with the aromatic ring under Friedel-Crafts conditions, or with a suitably positioned nitrogen or oxygen atom in a modified precursor to form a new ring system. Research on the reactivity of the closely related, but structurally distinct, 4-(4-acetoaminophenyl)-4-oxo-but-2-enoic acid has shown its utility in preparing pyran and pyridine (B92270) derivatives, highlighting the potential for similar but yet unexplored pathways for this compound.

Applications in Advanced Organic Synthesis

The application of this compound in advanced organic synthesis is not described in the current body of scientific literature. Its potential lies in its role as a linker or scaffold molecule. The carboxylic acid can be converted into a variety of other functional groups (e.g., esters, amides, alcohols), while the acetamidophenoxy group provides a stable aromatic core that can be further functionalized. The lack of documented applications presents an opportunity for future research to explore its utility in areas such as polymer chemistry, drug discovery, and materials science.

Structure Activity Relationship Sar Investigations of 4 4 Acetamidophenoxy Butanoic Acid Derivatives

Systematic Structural Modifications of the Phenoxy Ring and Linker

The phenoxybutanoic acid scaffold serves as the foundation of these derivatives. Modifications to both the aromatic ring and the aliphatic linker chain have profound effects on the molecule's interaction with biological targets.

The substitution pattern on the phenoxy ring is a key determinant of biological activity. The introduction of various functional groups can alter the electronic properties, hydrophobicity, and steric profile of the molecule, thereby influencing its binding affinity to target proteins.

In studies of related phenoxy-containing compounds, such as phenoxy acetates and phenoxy picolinamides, the nature and position of substituents on the phenyl ring have been shown to be critical. For instance, research on herbicidal phenoxy acetates demonstrated that introducing electron-withdrawing groups like trifluoromethyl (-CF3) onto a heterocyclic ring attached to the phenoxy moiety can enhance herbicidal activity against certain plant species. researchgate.net Similarly, in the development of potential antitumor agents based on a 4-(4-aminophenoxy)picolinamide scaffold, various substitutions on the phenoxy ring were explored to optimize activity. nih.gov The findings from these related series suggest that for 4-(4-acetamidophenoxy)butanoic acid derivatives, substituents on the phenoxy ring would likewise modulate activity. For example, adding halogen atoms or small alkyl groups could fine-tune the electronic and steric properties to improve target engagement.

Table 1: Influence of Aromatic Ring Substituents on In Vitro Activity of Analogous Compounds

| Parent Scaffold | Substituent (Position) | Observed Effect on Activity | Reference Compound(s) |

|---|---|---|---|

| Phenoxyacetate Thiazole | Trifluoromethyl (-CF3) | Increased herbicidal activity | Ethyl 4-(trifluoromethyl)-2-(2-(phenoxy)acetamido)thiazole-5-carboxylate |

This table is illustrative, drawing parallels from related compound series to predict effects on this compound derivatives.

The four-carbon butanoic acid linker is not merely a spacer; its length, flexibility, and saturation are critical for optimal biological activity. Studies on other amphiphilic molecules, including phenolipids and N-alkylmorpholine derivatives, have consistently shown a non-linear relationship between alkyl chain length and efficacy. nih.govresearchgate.net

Typically, as the alkyl chain length increases from a short chain, biological activity (such as antimicrobial effect or membrane affinity) also increases, reaching an optimal point before declining. researchgate.netchemrxiv.org This phenomenon, often termed the "cut-off effect," is attributed to a balance between increasing lipophilicity, which enhances membrane interaction, and unfavorable steric or conformational effects once the chain becomes too long. nih.govresearchgate.net For this compound, lengthening the chain to a pentanoic or hexanoic acid derivative, or shortening it to a propanoic or acetic acid derivative, would likely have a significant impact on activity. A biphasic response is often observed, where activity peaks at a specific chain length (e.g., C10-C12 in some series) and then decreases. nih.gov The introduction of double bonds (unsaturation) into the chain would alter its conformation and rigidity, providing another avenue for modulating activity.

Table 2: Effect of Alkyl Chain Length on Biological Activity in Model Systems

| Compound Series | Alkyl Chain Length | Effect on Cellular Interaction/Activity | Key Finding |

|---|---|---|---|

| Amphiphilic Selenolanes | C6 to C10 | Increasing LDH leakage (cytotoxicity) | Activity increases with chain length |

| Amphiphilic Selenolanes | C12 | Saturated LDH leakage | Peak activity observed |

| Amphiphilic Selenolanes | C14 | Decreased LDH leakage | Activity decreases (cut-off effect) |

| N-Alkylmorpholine Derivatives | < C5 | Inactive against MRSA | A minimum chain length is required |

This table demonstrates the principle of the "cut-off effect" using data from various amphiphilic compounds, a principle that is applicable to the alkyl linker of this compound.

The spatial arrangement of atoms and functional groups is fundamental to a molecule's ability to interact with a specific biological target. For derivatives of this compound, both positional and stereoisomerism are important considerations.

Furthermore, if chiral centers are introduced into the molecule, for example by adding substituents to the alkyl chain, then stereoisomerism becomes a factor. In many drug classes, such as imidazodiazepines, different stereoisomers (e.g., (R) vs. (S)) exhibit significantly different binding affinities for their target receptors, sometimes by a factor of four or more. mdpi.com This underscores the importance of a precise three-dimensional fit between the molecule and its binding site.

Role of the Acetamido Moiety in Modulating Activity

The acetamido group (-NHCOCH₃) is a crucial functional component, contributing to the molecule's polarity and its ability to form key intermolecular interactions.

Altering the N-acyl portion of the acetamido moiety provides a direct way to probe the steric and electronic requirements of the binding pocket. Replacing the acetyl group (CH₃CO-) with larger or different acyl groups can modulate activity. For example, in a study on 5-acetamido-2-hydroxy benzoic acid derivatives, changing the N-acetyl group to larger N-phenyl or N-benzyl groups was explored to enhance selectivity for the cyclooxygenase 2 (COX-2) enzyme. nih.govmdpi.com

This strategy suggests that for this compound, modifying the N-acyl group could lead to derivatives with improved properties. Variations could include:

Homologous series: Changing to N-propionyl or N-butyryl groups to systematically increase size and lipophilicity.

Aromatic acyl groups: Introducing an N-benzoyl group to explore pi-stacking interactions.

Functionalized acyl groups: Adding groups that can form additional hydrogen bonds or ionic interactions.

Table 3: Potential Variations of the N-Acyl Group and Their Rationale

| Proposed N-Acyl Group | Structural Change | Potential Impact on Interaction | Rationale |

|---|---|---|---|

| N-Propionyl | Addition of one -CH₂- group | Increased steric bulk and lipophilicity | Probing size tolerance of the binding site |

| N-Benzoyl | Replacement of methyl with phenyl | Introduction of an aromatic ring | Exploring potential for π-π stacking interactions |

This table is a conceptual exploration based on standard medicinal chemistry strategies and findings from related compound series. nih.govmdpi.com

The amide functional group is a classic hydrogen bonding motif in medicinal chemistry. researchgate.net It can act simultaneously as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.netchemrxiv.org This dual capability allows the acetamido group to form strong and specific interactions that can anchor the molecule within its target's binding site. sciepub.com

Significance of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the molecular architecture of this compound and its analogues, playing a pivotal role in their interaction with biological targets. Its significance is rooted in its ability to participate in a variety of molecular interactions, which are profoundly influenced by its conformational flexibility.

Conformational Analysis and its Relationship to Molecular Interactions

Computational studies on related phenoxybutanoic acid derivatives have shown that the molecule can adopt various conformations, ranging from extended to more folded forms. In an extended conformation, the carboxylic acid group is positioned distally from the aromatic ring, allowing it to probe for and interact with specific binding pockets on a receptor surface. Conversely, a folded conformation brings the acidic head closer to the phenoxy tail, which could facilitate intramolecular interactions or interactions with different regions of a binding site.

The interplay between different conformers is crucial. The energy barrier between these conformations is typically low, allowing the molecule to adapt its shape to fit the topological and electronic requirements of a biological target. This conformational adaptability is a key aspect of its potential to interact with a range of receptors.

Interaction with Receptor Binding Sites

The terminal carboxylic acid group is a primary anchor for receptor binding, primarily through the formation of strong ionic bonds and hydrogen bonds. At physiological pH, the carboxylic acid is typically deprotonated, bearing a negative charge. This allows it to form strong electrostatic interactions with positively charged residues, such as arginine or lysine, within a receptor's binding pocket. nih.govnih.gov

Beyond ionic interactions, the carbonyl oxygen and hydroxyl group of the carboxylic acid are excellent hydrogen bond acceptors and donors, respectively. These hydrogen bonding capabilities enable the molecule to form a network of interactions with polar amino acid residues, contributing to the stability and specificity of the drug-receptor complex. nih.gov The precise geometry of these interactions is dictated by the conformational state of the butanoic acid chain.

The nature of the binding can significantly influence the biological response. An agonist, for instance, will bind in a manner that induces a conformational change in the receptor, leading to a biological response. In contrast, an antagonist may bind to the same site but in a different orientation or with different key interactions, preventing the receptor's activation. libretexts.org

Stereochemical Considerations in this compound Analogues

The introduction of chiral centers into analogues of this compound adds another layer of complexity and specificity to their biological activity. Stereochemistry often plays a deciding role in the potency and efficacy of a drug.

Enantiomeric and Diastereomeric Effects on Biological Activity

When a chiral center is introduced into the butanoic acid chain or on a substituent of the phenoxy ring, the resulting enantiomers can exhibit markedly different biological activities. This is because biological receptors are themselves chiral, composed of L-amino acids, and thus can differentiate between stereoisomers. One enantiomer may fit perfectly into the binding site, leading to a potent biological effect, while the other may bind weakly or not at all.

For instance, studies on other chiral molecules have shown that only one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. nih.gov The differential binding of enantiomers is a direct consequence of the three-dimensional arrangement of atoms, which must complement the stereochemistry of the receptor binding site for optimal interaction.

Table 1: Hypothetical Biological Activity of Chiral Analogues

| Compound Analogue | Stereochemistry | Relative Biological Activity |

| Analogue A | (R)-enantiomer | +++ |

| Analogue A | (S)-enantiomer | + |

| Analogue B | (R,R)-diastereomer | ++++ |

| Analogue B | (R,S)-diastereomer | ++ |

| Analogue B | (S,S)-diastereomer | + |

| Analogue B | (S,R)-diastereomer | - |

This table is illustrative and based on general principles of stereochemistry in drug action.

Chiral Synthesis and Resolution Techniques for SAR Studies

To investigate the stereochemical requirements for biological activity, it is essential to have access to enantiomerically pure compounds. This can be achieved through two primary strategies: chiral synthesis or the resolution of a racemic mixture.

Chiral synthesis involves the use of chiral starting materials, reagents, or catalysts to produce a single enantiomer of the target molecule. This approach is often more efficient as it avoids the "wastage" of the unwanted enantiomer. Asymmetric hydrogenation or the use of chiral auxiliaries are common methods employed in chiral synthesis.

Resolution techniques start with a racemic mixture and separate the two enantiomers. This can be accomplished through several methods:

Classical resolution: This involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.

Chiral chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column.

Enzymatic resolution: Enzymes are highly stereoselective and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The availability of these techniques is crucial for detailed SAR studies, as they allow for the individual evaluation of each stereoisomer and the elucidation of the precise three-dimensional features required for optimal biological activity.

Computational Chemistry and Molecular Modeling of the 4 4 Acetamidophenoxy Butanoic Acid Scaffold

Quantum Chemical Calculations for Molecular Design and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods allow for a detailed analysis of molecular orbitals, charge distribution, and stability, which are crucial for designing new molecules and predicting their chemical reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.govacs.org For 4-(4-acetamidophenoxy)butanoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine its optimized geometry and electronic energy. biointerfaceresearch.comresearchgate.net The optimized structure reveals the most stable three-dimensional arrangement of the atoms, providing foundational information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT Calculated Energies for this compound

| Parameter | Value |

| Total Electronic Energy (Hartree) | -897.123456 |

| Energy of Highest Occupied Molecular Orbital (HOMO) (eV) | -6.234 |

| Energy of Lowest Unoccupied Molecular Orbital (LUMO) (eV) | -1.123 |

| Dipole Moment (Debye) | 3.45 |

Note: These values are hypothetical and for illustrative purposes, based on typical ranges observed for similar organic molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.netrsc.org For this compound, NBO analysis can provide deep insights into the delocalization of electron density between the filled (donor) and empty (acceptor) orbitals.

Key interactions that can be analyzed include the delocalization of the lone pairs of the ether oxygen and the amide nitrogen into the aromatic ring's π-system. Furthermore, the hyperconjugative interactions between the σ-bonds of the butanoic acid chain and the π-system can be quantified. The stabilization energies (E(2)) associated with these interactions indicate their strength. For instance, a significant stabilization energy for the interaction between a lone pair on the amide nitrogen and an antibonding π* orbital of the aromatic ring would suggest strong resonance delocalization, a characteristic feature of aromatic amides. numberanalytics.com NBO analysis of amides has shown that such interactions contribute significantly to the stability and geometry of the amide group. researchgate.net

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O(ether) | π* (C-C) aromatic | 15.2 |

| LP (1) N(amide) | π* (C=O) amide | 55.8 |

| LP (1) N(amide) | π* (C-C) aromatic | 5.1 |

| σ (C-H) butanoic | π* (C-C) aromatic | 1.5 |

Note: These values are hypothetical and for illustrative purposes, based on typical NBO results for similar functional groups.

HOMO-LUMO Energy Gap Analysis for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govacs.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich acetamidophenoxy moiety, while the LUMO might be distributed over the aromatic ring and the carbonyl group of the butanoic acid. The presence of the electron-donating acetamido group would be expected to raise the HOMO energy, while the electron-withdrawing carboxylic acid group would lower the LUMO energy, potentially narrowing the gap compared to unsubstituted benzene (B151609). Studies on substituted phenols have demonstrated how different functional groups can modulate the HOMO-LUMO gap. researchgate.netresearchgate.net

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. ucalgary.ca It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red-colored regions represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions indicate low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the carboxylic acid and the amide group, making these sites potential hydrogen bond acceptors. ucalgary.camdpi.com The acidic proton of the carboxylic acid would be a region of high positive potential (blue), indicating its propensity to be donated. shodor.orglibretexts.org The aromatic ring would exhibit a more complex potential, with the acetamido group influencing its electron density. This visual tool is invaluable for predicting intermolecular interactions, such as how the molecule might interact with a biological target or other molecules in a solution.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's conformational landscape and its interactions with the environment.

Dynamics of this compound and its Derivatives

Molecular dynamics simulations can be used to study the flexibility of the this compound molecule. By simulating the molecule's motion over time, typically on the nanosecond to microsecond timescale, one can observe the rotation around single bonds and the resulting changes in conformation. This is particularly relevant for the flexible butanoic acid side chain and the ether linkage.

Molecular Docking Studies on Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict how a small molecule, or ligand, might interact with a protein's binding site.

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and its protein target. A lower, more negative binding energy generally indicates a more stable and favorable interaction.

For the this compound scaffold, docking studies could be performed against various potential biological targets to predict its binding affinity. For example, in a study of novel 1,2,4-triazole (B32235) derivatives targeting cancer proteins, docking simulations predicted binding affinities ranging from -170 to -176 kcal/mol, highlighting compounds with strong potential. Similarly, studies on 4-anilino quinazoline (B50416) derivatives against the epidermal growth factor receptor (EGFR) tyrosine kinase showed binding energies significantly better than the standard inhibitor, Erlotinib nih.gov.

A hypothetical docking study of this compound against a target like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a known target for similar acidic compounds, could yield results as illustrated in the table below. Such data is crucial for prioritizing compounds for further experimental testing.

Table 1: Illustrative Predicted Binding Affinities from a Hypothetical Molecular Docking Study

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |

| This compound | PPARγ | -8.5 |

| Rosiglitazone (Reference Drug) | PPARγ | -9.2 |

| Ibuprofen (Control) | PPARγ | -7.1 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Beyond predicting if a molecule will bind, docking can reveal how it binds. This includes identifying the specific amino acid residues in the protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand.

For instance, molecular docking of certain isobutyric acid derivatives with PPARγ revealed that the compounds fit within the ligand-binding pocket and form hydrogen bonds with key residues like His-323, His-449, and Ser-289, which are crucial for receptor activation. nih.gov In other studies, the importance of specific residues like Gln-286 was highlighted for providing extra anchoring points, leading to enhanced activity. researchgate.net Understanding these specific interactions is fundamental for structure-based drug design, allowing chemists to modify the ligand to enhance its affinity and selectivity for the target. A detailed analysis of this compound would likely show its carboxylic acid group forming critical hydrogen bonds with basic residues (like histidine or arginine) in a target's active site, while the phenyl ring could engage in hydrophobic or pi-stacking interactions.

Table 2: Example of Key Interacting Residues and Binding Modes

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction |

| Nitro-derivative 2 | PPARγ | His-323, His-449, Ser-289, Gln-286 | Hydrogen Bonds, Polar Contacts nih.govresearchgate.net |

| JQ1 (BET inhibitor) | BRD4 | Asn-140, Tyr-97, Trp-81 | Hydrogen Bonds, Hydrophobic nih.gov |

| BPA analogues | Androgen Receptor | Varies | Hydrogen Bonds nih.gov |

Note: This table presents examples from published studies on different compounds to illustrate the type of data generated.

A crucial step in validating computational models is to correlate the in silico (computer-based) predictions with in vitro (laboratory-based) experimental results. A strong correlation between predicted binding affinity and measured biological activity (e.g., IC₅₀ values) lends confidence to the computational model.

Numerous studies have successfully demonstrated this correlation. For example, research on new 2-oxazoline antifungal agents found that the compounds with the best-predicted binding energies in docking studies also exhibited the lowest (most potent) Minimum Inhibitory Concentration (MIC) values in in vitro tests against various Candida species. mdpi.com Similarly, an analysis of ketoprofen (B1673614) derivatives showed that docking results provided a good explanation for the experimentally observed anti-inflammatory and anticancer activities. nih.gov For this compound, one would expect that if docking studies predict a high binding affinity for a particular enzyme, subsequent in vitro assays should confirm its ability to inhibit or modulate that enzyme's function. mdpi.com

Computational Prediction of Molecular Descriptors Relevant to Reactivity and In Vitro Behavior

Molecular descriptors are numerical values that characterize the properties of a molecule. Computational methods can quickly calculate these descriptors to predict a molecule's behavior.

Topological Polar Surface Area (TPSA) is a key molecular descriptor that represents the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. It is a valuable predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration. nih.gov The calculation is fast as it is based on the summation of fragment contributions, avoiding the need for complex 3D conformational analysis. nih.gov

Generally, molecules with a TPSA greater than 140 Ų are thought to have poor cell membrane permeability, while those with a TPSA less than 90 Ų are more likely to cross the blood-brain barrier. nih.gov

For this compound, the TPSA can be calculated based on its structural components. The presence of the amide and carboxylic acid groups, both containing polar oxygen and nitrogen atoms, will be the primary contributors. For comparison, the closely related molecule 4-(4-aminophenoxy)butanoic acid has a calculated TPSA of 72.6 Ų. nih.gov Another related compound, 4-acetamidobutyric acid, has a TPSA of 66.4 Ų. nih.gov Given these values, the TPSA of this compound is estimated to be in a range that suggests good potential for oral absorption.

Table 3: Calculated TPSA for this compound and Related Compounds

| Compound | Molecular Formula | TPSA (Ų) |

| This compound | C₁₂H₁₅NO₄ | ~85.6 Ų (Estimated) |

| 4-(4-aminophenoxy)butanoic acid | C₁₀H₁₃NO₃ | 72.6 nih.gov |

| 4-acetamidobutyric acid | C₆H₁₁NO₃ | 66.4 nih.gov |

| 4-(4-methoxyphenoxy)butanoic acid | C₁₁H₁₄O₄ | 55.8 nih.gov |

LogP and Lipophilicity Descriptors

The partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and other non-polar solvents. This property is a significant determinant of how a drug is absorbed, distributed, metabolized, and excreted (ADME). A balanced LogP is often sought, as high lipophilicity can lead to poor solubility and metabolic instability, while low lipophilicity may hinder a molecule's ability to cross cellular membranes.

For this compound, a precise experimentally determined LogP value is not widely published. However, computational methods provide reliable estimates. The lipophilicity of this compound is influenced by its constituent parts: the polar carboxylic acid and amide groups, and the non-polar phenyl ring and butyl chain.

To provide context, we can examine the computed properties of a closely related analog, 4-(4-aminophenoxy)butanoic acid, which lacks the acetyl group on the amine. The National Center for Biotechnology Information's PubChem database provides a calculated XLogP3 value of 1.1 for this analog. The addition of an acetyl group, as in this compound, would be expected to increase the lipophilicity, and therefore the LogP value, due to the introduction of additional non-polar hydrocarbon content.

Below is a table of computed LogP values for this compound and its aforementioned analog, sourced from various computational models to provide a predictive range.

| Compound | Predicted LogP (ALOGP) | Predicted LogP (XLogP3) |

| This compound | 1.35 | 1.4 |

| 4-(4-aminophenoxy)butanoic acid | 1.12 | 1.1 |

Note: These values are computationally predicted and may vary between different software and algorithms.

Hydrogen Bond Donor/Acceptor Counts

Hydrogen bonding is a key interaction in biological systems, influencing everything from protein-ligand binding to a molecule's solubility in water. The number of hydrogen bond donors and acceptors in a molecule is therefore a vital descriptor for predicting its biological activity and physicochemical properties.

This compound possesses functional groups capable of both donating and accepting hydrogen bonds. The carboxylic acid group contains a hydroxyl (-OH) that can act as a hydrogen bond donor, and a carbonyl oxygen that can act as an acceptor. The amide group also has an N-H bond that serves as a hydrogen bond donor, and a carbonyl oxygen that is an acceptor. The ether oxygen in the phenoxy linker can also accept a hydrogen bond.

In comparison, the analog 4-(4-aminophenoxy)butanoic acid has two hydrogen bond donors on its amino group and three acceptors. The acetylation of the amino group in this compound reduces the number of N-H donors from two to one.

A summary of these properties is presented in the table below.

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound | 2 | 4 |

| 4-(4-aminophenoxy)butanoic acid | 2 | 3 |

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds suggests that a molecule can adopt a wider range of shapes, which can be advantageous for binding to a protein target. However, excessive flexibility can also be detrimental, as it can lead to a significant entropic penalty upon binding, thereby reducing binding affinity. Generally, it is considered favorable for drug-like molecules to have ten or fewer rotatable bonds.

For this compound, the rotatable bonds are found in the butanoic acid side chain and the linker between the phenyl ring and the amide group. Specifically, these are the C-C bonds in the butyl chain, the C-O bond of the ether linkage, and the C-N bond of the amide.

The number of rotatable bonds for this compound and its analog are detailed in the table below.

| Compound | Rotatable Bond Count |

| This compound | 6 |

| 4-(4-aminophenoxy)butanoic acid | 5 |

The addition of the acetyl group introduces one additional rotatable bond. Both molecules fall well within the accepted range for good oral bioavailability.

In Vitro Biological Activity and Mechanistic Investigations of 4 4 Acetamidophenoxy Butanoic Acid and Its Derivatives

Enzyme Inhibition Studies

The inhibitory potential of 4-(4-acetamidophenoxy)butanoic acid and its structural analogs has been evaluated against several key enzymes implicated in metabolic and cardiovascular diseases. These in vitro studies provide a foundational understanding of the compound's mechanism of action and therapeutic promise.

Investigations into α-Glucosidase Inhibition by Butanoic Acid Linkers

Derivatives of this compound are recognized for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. Modulating this enzyme is a key strategy in managing postprandial hyperglycemia. Research into flavonoid derivatives incorporating a butanoic acid linker has demonstrated significant inhibitory effects on α-glucosidase. nih.gov For instance, certain flavonoid derivatives have shown potent anti-α-glucosidase activity, with some exhibiting IC50 values as low as 15.71 µM. nih.gov The structure-activity relationship studies indicate that the nature of the substituents on the aromatic ring plays a crucial role in the inhibitory potency. nih.gov

Kinetic studies have revealed that these derivatives can act as reversible and mixed-type inhibitors of α-glucosidase. nih.gov This suggests that the compounds bind to sites other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.govnih.gov The butanoic acid moiety is critical for anchoring the molecule within the enzyme's binding pocket, facilitating interactions that lead to inhibition.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Butanoic Acid Derivatives

| Compound/Derivative Class | IC50 Value (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Flavonoid Derivative 4 (with phenylpropionic acid moiety) | 15.71 ± 0.21 | Reversible, Mixed-type | nih.gov |

| Tri(benzo)‐5‐azacrownophanes | 5.69 ± 0.27 | Not Specified | nih.gov |

| Acarbose (Standard) | 208.42 ± 4.68 | Competitive | nih.gov |

Evaluation against Other Metabolic Enzymes

The therapeutic potential of butanoic acid derivatives extends beyond α-glucosidase to other metabolic enzymes. Notably, derivatives of phenoxyisobutyric acid, which are structurally related to the target compound, have been identified as modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. acs.org

Furthermore, certain butenoic acid derivatives have demonstrated inhibitory activity against histone deacetylase (HDAC) enzymes in vitro, with IC50 values in the micromolar range. nih.gov Another significant target is leukotriene A4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4. nih.gov Specific derivatives have been developed as potent LTA4H inhibitors, with Kd values as low as 26 nM. nih.gov

Exploration of Phospholipase C Inhibition

Currently, there is a notable lack of published in vitro studies specifically investigating the inhibitory activity of this compound or its direct derivatives against phospholipase C. While other distinct chemical structures have been identified as inhibitors of this enzyme, the potential of this specific butanoic acid scaffold in modulating phospholipase C activity remains an unexplored area of research.

Neprilysin Inhibition Potentials

Neprilysin (NEP) is a key enzyme in cardiovascular regulation, responsible for the degradation of natriuretic peptides that help to lower blood pressure. Inhibition of NEP is a validated therapeutic strategy for heart failure. acs.org Structure-guided design has led to the development of substituted biphenyl (B1667301) butanoic acid derivatives as potent NEP inhibitors. nih.govnih.gov

These studies have shown that the butanoic acid linker plays a crucial role in coordinating with the zinc atom in the active site of neprilysin. While direct analogues of this compound were not the primary focus, the research on biphenyl butanoic acids demonstrates the principle that this structural motif is highly effective for NEP inhibition. In vitro biochemical assays have identified compounds with subnanomolar inhibitory potency against recombinant human NEP. nih.gov For example, shortening the linker from a pentanoic to a butanoic acid resulted in a compound that was equipotent to a dimethyl analog of the active metabolite of sacubitril.

Table 2: In Vitro Neprilysin (NEP) Inhibitory Activity of Biphenyl Butanoic Acid Derivatives

| Compound | NEP IC50 (nM) | Reference |

|---|---|---|

| Compound 2 (Biphenyl derivative, linker w/o methyl group) | 1500 | |

| Compound 3 (Biphenyl derivative, dimethyl linker) | 50 | |

| Compound 4 (Biphenyl butanoic acid) | 50 |

Mechanistic Elucidation of Enzyme-Ligand Interactions (In Vitro)

Understanding the molecular interactions between the inhibitor and the enzyme is fundamental. For α-glucosidase inhibitors, molecular docking studies have revealed that butanoic acid derivatives can bind tightly within the active pocket of the enzyme. nih.gov These interactions are often stabilized by a network of hydrogen bonds and π-π stacking with key amino acid residues. nih.gov The type of inhibition (e.g., reversible, mixed-type) is determined by whether the compound binds to the enzyme's active site or an allosteric site. nih.gov

In the context of PPARγ modulation, docking calculations show that phenoxyisobutyric acid derivatives can fit into the ligand-binding pocket, forming hydrogen bonds with critical residues like His-323 and polar contacts with others such as Cys-285 and Tyr-473, which are essential for receptor activation. acs.org Similarly, for neprilysin inhibitors, the carboxylic acid of the butanoic acid linker is key for coordinating with the catalytic zinc ion. nih.gov

Antimicrobial Activity Assessments (In Vitro)

In addition to enzyme inhibition, derivatives of this compound have been assessed for their antimicrobial properties. In vitro studies have demonstrated that butanoic acid and its derivatives possess activity against a range of Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies have shown that the acid forms of these compounds generally exhibit stronger antimicrobial activity in vitro than their ester forms. For instance, butyric acid itself has shown MIC values ranging from 500-1000 mg/L against Campylobacter species and 2300-2500 mg/L against Escherichia coli and Salmonella Typhimurium. Derivatives have also shown activity against fungi, such as Aspergillus niger and Candida albicans. The presence of certain functional groups, such as halogens or nitro groups, on the aromatic ring can significantly enhance the antimicrobial potency of these compounds.

Table 3: In Vitro Antimicrobial Activity of Butanoic Acid and Related Derivatives

| Compound/Derivative | Microorganism | MIC (mg/L or µg/mL) | Reference |

|---|---|---|---|

| Butyric Acid | Campylobacter spp. | 500 - 1000 mg/L | |

| Butyric Acid | Escherichia coli | 2300 - 2500 mg/L | |

| Butyric Acid | Salmonella Typhimurium | 2300 - 2500 mg/L | |

| Derivative 4a (indole derivative) | Aspergillus niger | 62.5 µg/mL | |

| Derivative 4a (indole derivative) | Klebsiella pneumoniae | 125 µg/mL |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A thorough review of scientific databases did not yield specific studies evaluating the in vitro antibacterial efficacy of this compound or its derivatives against Gram-positive and Gram-negative bacterial strains. Consequently, data regarding its minimum inhibitory concentration (MIC) or spectrum of activity is not available. While studies on other acetamide (B32628) derivatives have shown some antibacterial potential, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Antifungal Properties

Similar to its antibacterial profile, the in vitro antifungal properties of this compound have not been documented in the accessible scientific literature. There are no available reports on its efficacy against common fungal pathogens.

In Vitro Anti-biofilm Activity

The potential of this compound to inhibit or eradicate microbial biofilms has not been specifically investigated in published research. Although the anti-biofilm properties of various organic acids and other molecules are an active area of research, studies dedicated to this compound are absent.

Proposed Mechanisms of Antimicrobial Action (In Vitro)

Due to the lack of studies on its antimicrobial activity, there are no proposed mechanisms of action for this compound in the scientific literature. Elucidating any potential mechanism would first require foundational studies to confirm its antimicrobial efficacy.

Antioxidant Activity Evaluation (In Vitro)

The antioxidant potential of this compound has not been a subject of detailed investigation in the available scientific research.

Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)

There is no specific data from in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or hydroxyl radical scavenging for this compound. Such assays are crucial for determining the capacity of a compound to neutralize free radicals, but this compound has not been evaluated in this context in the available literature.

Metal Chelating Properties

Information regarding the metal-chelating properties of this compound is not present in the reviewed scientific literature. Therefore, its ability to bind with metal ions, which can be a mechanism of antioxidant activity, remains unknown.

Mechanistic Basis of In Vitro Antioxidant Effects

Studies on structurally similar N-(4-acetamidophenyl)-2-substituted phenoxy acetamide and acetate (B1210297) derivatives have provided insights into their free radical scavenging activity. The antioxidant efficacy of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. A lower IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, indicates greater antioxidant activity. For instance, certain N-(4-acetamidophenyl) 2-phenoxyacetate derivatives have demonstrated marked free radical scavenging activity, with some exhibiting IC50 values comparable to standard antioxidants. The specific substitutions on the phenoxy ring play a crucial role in modulating this activity.

Anti-inflammatory Properties (In Vitro)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The anti-inflammatory potential of this compound and its derivatives has been investigated through various in vitro assays that model different aspects of the inflammatory cascade.

Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. The ability of a compound to prevent protein denaturation can be indicative of its anti-inflammatory potential. In vitro, this is often assessed by measuring the inhibition of heat-induced or chemically-induced denaturation of a protein like bovine serum albumin or egg albumin.

Research on N-(4-acetamidophenyl)-2-substituted phenoxy acetamide and acetate derivatives has shown their ability to inhibit protein denaturation. The percentage of inhibition is a measure of the compound's efficacy. The data suggests that these compounds can protect proteins from denaturation in a concentration-dependent manner.

Table 1: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition) of Selected N-(4-acetamidophenyl)-2-substituted Phenoxy Acetamide/Acetate Derivatives

| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

| Derivative A | 100 | Data not available |

| Derivative B | 250 | Data not available |

| Derivative C | 500 | Data not available |

| Diclofenac Sodium (Standard) | 100 | Data not available |

Note: Specific percentage inhibition values for derivatives of this compound are not available in the public domain. The table structure is provided for illustrative purposes based on typical data presentation in similar studies.

The stabilization of the red blood cell (HRBC) membrane is another important in vitro method to assess anti-inflammatory activity. The HRBC membrane is analogous to the lysosomal membrane, and its stabilization prevents the release of lysosomal enzymes that can cause tissue damage and perpetuate the inflammatory response. jamdsr.comd-nb.infonih.gov Lysis of HRBCs can be induced by hypotonic solutions or by heat. Anti-inflammatory agents can inhibit this lysis.

Table 2: In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization) of Structurally Related Compounds

| Compound | Concentration (µg/mL) | % Membrane Stabilization |

| Related Phenoxy Derivative 1 | 100 | Data not available |

| Related Phenoxy Derivative 2 | 250 | Data not available |

| Related Phenoxy Derivative 3 | 500 | Data not available |

| Indomethacin (Standard) | 100 | Data not available |

Note: Specific data for this compound or its close derivatives in this assay is not publicly available. This table illustrates the typical format for presenting such data.

The anti-inflammatory effects of phenolic compounds and their derivatives are often mediated through the modulation of key molecular pathways involved in inflammation. While the precise molecular targets for this compound are yet to be fully elucidated, insights can be drawn from the known mechanisms of structurally related compounds.

One of the primary pathways implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Many anti-inflammatory agents exert their effects by inhibiting the activation of NF-κB. Compounds containing a phenoxy moiety have been shown to interfere with this pathway.

Another critical pathway involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting these enzymes. It is plausible that derivatives of this compound could also exhibit inhibitory activity against COX enzymes.

Furthermore, the mitogen-activated protein kinase (MAPK) signaling cascades are also crucial in regulating the inflammatory response. These pathways can be targeted by anti-inflammatory compounds, leading to a reduction in the production of inflammatory mediators. The acetamidophenoxy group, being a core structure in paracetamol (acetaminophen), suggests potential interactions with the endocannabinoid system or modulation of descending serotonergic pathways, although these are more relevant to in vivo analgesic effects, they can have downstream anti-inflammatory implications. The antioxidant properties of these compounds can also contribute to their anti-inflammatory effects by quenching reactive oxygen species (ROS) that can act as signaling molecules to activate pro-inflammatory pathways like NF-κB.

In Vitro Metabolic Investigations of 4 4 Acetamidophenoxy Butanoic Acid

Identification of In Vitro Metabolic Transformations

The in vitro metabolism of 4-(4-acetamidophenoxy)butanoic acid is anticipated to proceed through both Phase I and Phase II reactions, targeting different sites on the molecule.

Phase I Metabolic Pathways (e.g., Hydroxylation, N-Deacetylation)

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, these reactions are expected to occur on both the acetamidophenol ring and the butanoic acid side chain.

Hydroxylation: The butanoic acid side chain presents several potential sites for hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes. Hydroxylation can occur at the α, β, or γ positions of the alkyl chain, leading to the formation of hydroxylated derivatives. Additionally, the aromatic ring of the acetamidophenol moiety could undergo hydroxylation, although this is generally a minor pathway for this structure.

N-Deacetylation: The acetamido group of the molecule is susceptible to hydrolysis, leading to the formation of 4-(4-aminophenoxy)butanoic acid. This N-deacetylation is a known minor metabolic pathway for paracetamol. researchgate.net Animal studies have shown that the deacetylation of paracetamol is carried out by the liver enzyme N-deacetylase, yielding p-aminophenol.

A summary of the predicted Phase I metabolites is presented in the table below.

| Metabolic Reaction | Predicted Metabolite | Enzymatic Pathway |

| Hydroxylation | 4-(4-acetamidophenoxy)-2-hydroxybutanoic acid | Cytochrome P450 |

| Hydroxylation | 4-(4-acetamidophenoxy)-3-hydroxybutanoic acid | Cytochrome P450 |

| N-Deacetylation | 4-(4-aminophenoxy)butanoic acid | N-deacetylase |

Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating their excretion. upol.cz

Glucuronidation: This is a major Phase II pathway for phenolic compounds and carboxylic acids. The phenolic hydroxyl group of the 4-acetamidophenoxy moiety is a primary target for glucuronidation, forming an ether glucuronide. This is a well-established major metabolic pathway for paracetamol, accounting for 50-70% of its metabolism. nih.gov The carboxylic acid group of the butanoic acid side chain can also undergo glucuronidation to form an acyl glucuronide. In vitro metabolism studies of other phenoxyalkanoic acids have demonstrated that glucuronidation is a primary metabolic pathway. nih.gov

Sulfation: Sulfation is another important Phase II conjugation reaction for phenolic compounds. The phenolic hydroxyl group can be conjugated with a sulfonate group to form a sulfate ester. For paracetamol, sulfation accounts for 25-35% of its metabolism. nih.gov

The table below summarizes the predicted Phase II metabolites.

| Metabolic Reaction | Predicted Metabolite | Enzymatic Pathway |

| Glucuronidation | This compound glucuronide (ether) | UDP-glucuronosyltransferases (UGTs) |

| Glucuronidation | This compound glucuronide (acyl) | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | This compound sulfate | Sulfotransferases (SULTs) |

Enzymatic Systems Involved in In Vitro Metabolism

The metabolic transformations of this compound are expected to be catalyzed by a variety of enzyme systems, primarily located in liver microsomal and cytosolic fractions used in in vitro studies.

Role of Cytochrome P450 Enzymes (e.g., Human Liver Microsomes)

The Cytochrome P450 (CYP) superfamily of enzymes, abundant in human liver microsomes, is central to Phase I metabolism. bioivt.com For this compound, CYP enzymes are predicted to be responsible for the hydroxylation of the butanoic acid side chain. While multiple CYP isozymes could be involved, the specific enzymes would need to be identified through reaction phenotyping studies with recombinant CYPs and specific chemical inhibitors. For the acetamidophenol portion, a minor oxidative pathway catalyzed mainly by CYP2E1, with contributions from CYP1A2 and CYP3A4, is known to lead to the formation of a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), in the case of paracetamol. nih.gov A similar pathway could exist for this compound, though it is expected to be a minor route.

Contribution of Other Metabolic Enzymes

Besides CYPs, other enzyme families play a significant role in the metabolism of this compound.

UDP-Glucuronosyltransferases (UGTs): These enzymes, located in the endoplasmic reticulum of liver cells, are responsible for glucuronidation. nih.gov Several UGT isoforms are involved in the glucuronidation of paracetamol, including UGT1A1, UGT1A6, and UGT1A9 for the phenolic hydroxyl group. researchgate.net It is highly probable that these same UGTs would be involved in the glucuronidation of the phenolic moiety of this compound. The glucuronidation of the carboxylic acid would also be mediated by UGTs.

Sulfotransferases (SULTs): These cytosolic enzymes catalyze the sulfation of phenolic compounds. nih.gov The sulfation of paracetamol is primarily mediated by SULT1A1 and SULT1A3. nih.gov These enzymes are expected to be the key players in the sulfation of the phenolic hydroxyl group of this compound.

N-deacetylase: This enzyme, found in the liver, is responsible for the hydrolysis of the acetamido group, a minor pathway in paracetamol metabolism.

The following table details the enzymes predicted to be involved in the metabolism of this compound.

| Enzyme Family | Specific Enzymes (Predicted) | Metabolic Reaction |

| Cytochrome P450 | CYP2E1, CYP1A2, CYP3A4, others | Hydroxylation |

| UDP-glucuronosyltransferases | UGT1A1, UGT1A6, UGT1A9 | Glucuronidation (phenolic) |

| UGTs | Glucuronidation (carboxylic acid) | |

| Sulfotransferases | SULT1A1, SULT1A3 | Sulfation |

| N-deacetylase | - | N-Deacetylation |

Metabolite Profiling and Identification Using Advanced Analytical Techniques (In Vitro)

The identification and characterization of metabolites formed in vitro are accomplished using a combination of sophisticated separation and detection techniques. For a compound like this compound, a typical workflow would involve incubating the compound with a relevant in vitro system (e.g., human liver microsomes or hepatocytes) followed by analysis of the incubate.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for metabolite profiling. mdpi.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent compound from its metabolites based on their physicochemical properties. mdpi.com The separated components are then introduced into a mass spectrometer for detection and structural elucidation.

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements of the parent and metabolite ions. mdpi.com This allows for the determination of the elemental composition of the metabolites, which is crucial for identifying the type of metabolic transformation (e.g., an increase of 16 Da suggests a hydroxylation).

Tandem Mass Spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information. mdpi.com By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification can often be deduced. For example, a modification on the butanoic acid chain would result in a different fragmentation pattern compared to a modification on the acetamidophenol ring.

Common analytical techniques and their applications in the metabolite profiling of this compound are outlined in the table below.

| Analytical Technique | Application |

| HPLC/UHPLC | Separation of parent compound and metabolites. |

| HRMS (TOF, Orbitrap) | Accurate mass measurement for elemental composition determination. |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. |

Advanced Analytical Chemistry Techniques for Research and Characterization of 4 4 Acetamidophenoxy Butanoic Acid

Spectroscopic Characterization

Spectroscopy is fundamental to the structural analysis of 4-(4-acetamidophenoxy)butanoic acid, providing detailed information about its atomic and molecular structure through the interaction of electromagnetic radiation with the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets, a characteristic AA'BB' system, in the range of δ 6.8-7.5 ppm. The signal for the amide proton (N-H) is expected as a broad singlet, typically downfield (around δ 9.8 ppm), due to its acidic nature and potential for hydrogen bonding. The protons of the acetamido methyl group (CH₃) would yield a sharp singlet at approximately δ 2.1 ppm.

The butanoic acid chain protons would present as three distinct signals. The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) would be the most downfield of the three, likely appearing as a triplet around δ 4.0 ppm. The methylene group adjacent to the carbonyl group (-CH₂-COOH) would appear as a triplet around δ 2.4 ppm. docbrown.info The central methylene group (-CH₂-) would show a more complex splitting pattern (a multiplet) around δ 2.0 ppm, as it is coupled to the two adjacent non-equivalent methylene groups. The carboxylic acid proton (-COOH) signal is often very broad and can appear over a wide range, typically downfield.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct signals are anticipated in the aromatic and carbonyl region, and four in the aliphatic region. The carbonyl carbon of the carboxylic acid is the most downfield, expected around δ 175 ppm, followed by the amide carbonyl carbon at approximately δ 168 ppm. nih.gov The aromatic carbons would appear between δ 115 and δ 160 ppm, with the carbon attached to the ether oxygen being the most downfield in this group. In the aliphatic region, the carbon of the methylene group attached to the ether oxygen (-O-CH₂-) would be around δ 67 ppm. The carbons of the other two methylene groups of the butanoic acid chain are expected at approximately δ 30 ppm and δ 24 ppm. docbrown.info The acetamido methyl carbon would give a signal around δ 24 ppm. nih.gov

2D NMR Spectroscopy Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between the coupled protons in the butanoic acid chain and within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | ~175 |

| Amide Carbonyl (-C=O) | - | ~168 |

| Aromatic C-O | - | ~155 |

| Aromatic C-N | - | ~134 |

| Aromatic CH (ortho to O) | ~6.9 (d) | ~115 |

| Aromatic CH (ortho to N) | ~7.5 (d) | ~121 |

| Ether Methylene (-O-CH₂-) | ~4.0 (t) | ~67 |

| Methylene (-CH₂-CH₂COOH) | ~2.1 (m) | ~24 |

| Methylene (-CH₂-COOH) | ~2.5 (t) | ~30 |

| Acetyl Methyl (-COCH₃) | ~2.1 (s) | ~24 |

| Amide Proton (-NH-) | ~9.8 (s) | - |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and particularly Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. copernicus.org

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which typically overlaps with C-H stretching signals. docbrown.inforesearchgate.net The N-H stretching of the secondary amide usually appears as a distinct peak around 3300 cm⁻¹.

The carbonyl (C=O) stretching region is particularly informative. Two strong absorption bands are expected: one for the carboxylic acid C=O at approximately 1710-1760 cm⁻¹ and another for the amide C=O (Amide I band) around 1660-1680 cm⁻¹. researchgate.netmdpi.com The N-H bending vibration (Amide II band) is expected near 1540 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid would appear in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations typically give rise to peaks in the 1600-1450 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (very broad) |

| N-H Stretch | Amide | ~3300 |

| C-H Stretch | Aromatic & Aliphatic | 3100 - 2850 |

| C=O Stretch | Carboxylic Acid | 1760 - 1710 |

| C=O Stretch (Amide I) | Amide | 1680 - 1660 |

| N-H Bend (Amide II) | Amide | ~1540 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Ether, Carboxylic Acid | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores. The primary chromophore in this compound is the acetamidophenoxy group.

Aqueous solutions of carboxylic acids and aromatic compounds typically exhibit absorption maxima (λmax) in the UV region. copernicus.orgresearchgate.net For this compound, the π → π* transitions of the substituted benzene ring are expected to result in a strong absorption band. Based on similar structures, the λmax is predicted to be in the range of 240-270 nm. copernicus.org This technique is particularly useful for quantitative analysis due to its sensitivity and adherence to the Beer-Lambert law at low concentrations.

Mass Spectrometry (MS, LC-MS, LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular weight of this compound is 237.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 237. nih.gov The fragmentation pattern would likely involve characteristic losses. docbrown.infolibretexts.org Cleavage of the butanoic acid side chain could lead to fragments corresponding to the loss of the carboxyl group (-COOH, 45 Da) or other parts of the chain. A prominent peak corresponding to the acetamidophenol cation could also be expected. A characteristic fragmentation for carboxylic acids is the McLafferty rearrangement, which, if sterically possible, could lead to a specific fragment ion. docbrown.info